molecular formula C10H12FN B1337241 (R)-2-(3-Fluorophenyl)pyrrolidine CAS No. 920274-03-9

(R)-2-(3-Fluorophenyl)pyrrolidine

Cat. No.: B1337241
CAS No.: 920274-03-9
M. Wt: 165.21 g/mol
InChI Key: OADZVVBVXBBMPW-SNVBAGLBSA-N
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Description

®-2-(3-Fluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and pyrrolidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 3-fluorobenzaldehyde with pyrrolidine under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield ®-2-(3-Fluorophenyl)pyrrolidine.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-Fluorophenyl)pyrrolidine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Fluorophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

®-2-(3-Fluorophenyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(3-Fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-Fluorophenyl)pyrrolidine: The enantiomer of ®-2-(3-Fluorophenyl)pyrrolidine with similar structural properties but different biological activity.

    2-(4-Fluorophenyl)pyrrolidine: A structural analog with the fluorophenyl group at a different position.

    2-Phenylpyrrolidine: A non-fluorinated analog with distinct chemical and biological properties.

Uniqueness

®-2-(3-Fluorophenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of the fluorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2R)-2-(3-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADZVVBVXBBMPW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427569
Record name (R)-2-(3-fluorophenyl) pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920274-03-9
Record name 2-(3-Fluorophenyl)pyrrolidine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920274039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-(3-fluorophenyl) pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Fluorophenyl)pyrrolidine, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9X9H42J5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a stirred solution of 5-(3-fluoro-phenyl)-3,4-dihydro-2H-pyrrole (1.10 g, 6.74 mmol) in methanol (40 ml) was added at 0° C. sodium borohydride (0.51 g, 13.4 mmol) and the reaction mixture was stirred at RT for 1 h. Then additional sodium borohydride (0.25 g, 6.61 mmol) was added and stirring was continued for 1 h. The mixture was evaporated, dissolved in saturated NaHCO3-solution (70 ml) and extracted with dichloromethane (2×70 ml). The combined organic layers were washed with brine (70 ml), dried (MgSO4) and evaporated. The crude product was purified by column chromatography on silica gel (dichloromethane/MeOH/NH4OH 15:1:0.1) to give the product (0.77 g, 69%) as a colorless oil, MS: m/e=165 (M+).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Yield
69%

Synthesis routes and methods II

Procedure details

In step 9-2, 3-chloro-N-(3-fluorobenzylidene)propan-1-amine (9-1) (53 g, 266 mmol) was added at −78° C. to a solution of lithium granules (5.5 g, 800 mmol) and 4,4′-di-tert-butylbiphenyl (5.7 g, 21 mmol) in THF (50 mL) cooled to −78° C. The resulting solution was stirred at −78° C. for 2 hours then quenched with water and the temperature was allowed to rise up to 20° C. The solids were removed by filtration and the mother liquor was reduced using a rotary evaporator. The resulting residue was reconstituted in ethyl acetate, the organic washed with 1N HCl (3×25 mL) and the aqueous layer was extracted with ethyl acetate. The aqueous layer was then neutralized with 1N NaOH solution and the aqueous layer was extracted with ethyl acetate (3×100 mL). The organic layer was dried with sodium sulfate and the solvent was removed to yield 2-(3-fluorophenyl)pyrrolidine (9-2) as a light yellow oil. m/z=165.2 [M+1].
Name
3-chloro-N-(3-fluorobenzylidene)propan-1-amine
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(3-Fluorophenyl)pyrrolidine
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(R)-2-(3-Fluorophenyl)pyrrolidine
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(R)-2-(3-Fluorophenyl)pyrrolidine
Reactant of Route 5
(R)-2-(3-Fluorophenyl)pyrrolidine
Reactant of Route 6
(R)-2-(3-Fluorophenyl)pyrrolidine

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